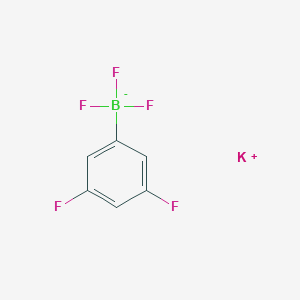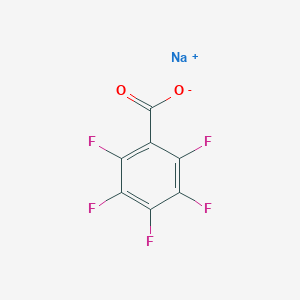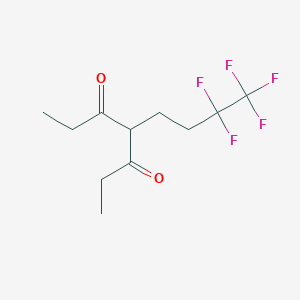
Heptafluorobutyraldehyde hydrate
Vue d'ensemble
Description
Heptafluorobutyraldehyde hydrate, also known as 2,2,3,3,4,4,4-Heptafluorobutanal hydrate, is a colorless to white compound that can exist in the form of crystals, a fused solid, or a clear liquid when melted . It has a molecular weight of 216.05 .
Molecular Structure Analysis
The molecular formula of Heptafluorobutyraldehyde hydrate is C4HF7O•H2O . This indicates that the compound consists of 4 carbon atoms, 1 hydrogen atom, 7 fluorine atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis
Heptafluorobutyraldehyde hydrate appears as colorless to white crystals, a fused solid, or a clear liquid when melted . Its physical state depends on its water and ethyl hemiacetal content . The compound has a boiling point of 95-96°C .Applications De Recherche Scientifique
Gas Hydrate Formation for CO2 Capture : A study explored using hydrate-based gas separation (HBGS) for recovering CO2 from flue gas, examining temperature and pressure conditions for hydrate formation with various CO2 concentrations. Tetrahydrofuran (THF) was used as a hydrate promoter, significantly expanding the hydrate stability region and confirming the thermodynamic validity of the HBGS process (Kang & Lee, 2000).
Combustion and Performance Characteristics in Engines : An experimental study investigated the effects of n-heptane and its blends with n-butanol and isopropanol on HCCI combustion at different inlet air temperatures. The study aimed to determine the combustion and performance characteristics, offering insights that could be relevant for understanding the combustion behavior of similar compounds (Uyumaz, 2015).
Bioconjugation with Oximes and Hydrazones : Research on oximes and hydrazones in bioconjugation, involving the reaction with various aldehydes and ketones, could provide insights into potential bioconjugation applications for heptafluorobutyraldehyde hydrate. The study discussed installing reactive carbonyl groups and α-nucleophiles into biomolecules, which might be relevant for understanding its interactions in biological systems (Kölmel & Kool, 2017).
SF6 Separation from Gas Mixtures : A study on the separation of sulfur hexafluoride (SF6) from gas mixtures using gas hydrate formation might offer parallels for separating or isolating components using heptafluorobutyraldehyde hydrate. It investigated the thermodynamic feasibility of separating SF6, a potent greenhouse gas, from various mixtures (Cha et al., 2010).
CO2 Enclathration in the Presence of Hydrate Promoters : This study investigated enhancing CO2 enclathration rates using additives, specifically a surfactant (SDS) and an organic compound (THF). This research could suggest methods for enhancing or modifying the properties of heptafluorobutyraldehyde hydrate in similar enclathration applications (Torré et al., 2012).
Mécanisme D'action
Safety and Hazards
Heptafluorobutyraldehyde hydrate may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment, including gloves and eye/face protection, should be worn when handling the compound .
Orientations Futures
Propriétés
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutanal;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF7O.H2O/c5-2(6,1-12)3(7,8)4(9,10)11;/h1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFCGDJQLNEASB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C(C(F)(F)F)(F)F)(F)F.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622576 | |
| Record name | 2,2,3,3,4,4,4-Heptafluorobutanal--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Heptafluorobutyraldehyde hydrate | |
CAS RN |
907607-07-2 | |
| Record name | 2,2,3,3,4,4,4-Heptafluorobutanal--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![tert-Butyl 2-[4-(diphenylsulphonium)phenoxy] acetate, triflate salt](/img/structure/B7768494.png)







